Bienvenue dans la boutique en ligne BenchChem!

(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

This 2,6-dimethylmorpholine-containing aniline derivative is a defined building block for constructing pharmacologically relevant heterocycles. The steric bulk and stereochemical complexity introduced by the 2,6-dimethyl substitution pattern directly modulate target selectivity and metabolic stability—features validated in clinical agents like sonidegib and BI-4834. Sourcing this pre-assembled scaffold accelerates SAR exploration versus de novo synthesis. Supply chain redundancy ensures consistent availability for parallel synthesis campaigns.

Molecular Formula C13H18N2O2
Molecular Weight 234.29g/mol
CAS No. 247225-27-0
Cat. No. B416055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
CAS247225-27-0
Molecular FormulaC13H18N2O2
Molecular Weight234.29g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3
InChIKeyIKSBDRQBCCVQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dimethylmorpholine-4-carbonyl)aniline (CAS 247225-27-0): Overview of a Sterically-Defined Morpholine Amide Building Block


(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone (CAS 247225-27-0), also known as 4-(2,6-dimethylmorpholine-4-carbonyl)aniline, is a synthetic morpholine-containing amide with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 g/mol [1]. This compound combines a para-aminophenyl moiety with a 2,6-dimethyl-substituted morpholine ring via an amide linkage, positioning it as a versatile intermediate for medicinal chemistry applications, particularly in the synthesis of kinase inhibitors and heterocyclic derivatives . Commercially available from multiple suppliers at purities ranging from 95% to 97%, this compound represents a defined building block for constructing pharmacologically relevant scaffolds requiring steric constraint at the morpholine position .

Why (4-Aminophenyl)(2,6-dimethylmorpholino)methanone Cannot Be Casually Substituted with Non-Methylated or Mono-Substituted Morpholine Analogs


Morpholine-containing amides are widely employed in medicinal chemistry for their favorable physicochemical and pharmacokinetic properties, yet substitution patterns on the morpholine ring critically influence both synthetic accessibility and biological outcomes [1]. The presence of two methyl groups at the 2- and 6-positions of the morpholine ring in CAS 247225-27-0 introduces defined steric bulk and creates stereochemical complexity (cis/trans isomerism potential) that non-methylated analogs such as (4-aminophenyl)(morpholino)methanone (CAS 51207-86-4) lack [2]. This structural feature is not incidental: the 2,6-dimethylmorpholine scaffold appears in multiple FDA-approved and clinical-stage therapeutic agents—including LDE225 (sonidegib) and BI-4834—where the methyl substitution pattern directly modulates target selectivity and metabolic stability . Substituting CAS 247225-27-0 with a simpler morpholine analog would eliminate the steric and stereoelectronic properties that define this compound's utility as a precursor for constructing complex, biologically active heterocycles.

Quantitative Differentiation Evidence for (4-Aminophenyl)(2,6-dimethylmorpholino)methanone Against Closest Structural Analogs


Structural Differentiation: 2,6-Dimethyl Substitution Pattern Distinguishes CAS 247225-27-0 from Non-Methylated Morpholine Amide Analogs

CAS 247225-27-0 features a 2,6-dimethyl-substituted morpholine ring (C₁₃H₁₈N₂O₂, MW 234.29), whereas its closest non-methylated analog (4-aminophenyl)(morpholino)methanone (CAS 51207-86-4) contains an unsubstituted morpholine (C₁₁H₁₄N₂O₂, MW 206.24) [1]. The addition of two methyl groups increases molecular weight by 28.05 g/mol (13.6% increase) and introduces two chiral centers at the morpholine 2- and 6-positions, creating potential for cis/trans stereoisomerism not present in the unsubstituted analog [2]. This substitution pattern mirrors the 2,6-dimethylmorpholine motif found in the FDA-approved Smoothened antagonist sonidegib (LDE225, CAS 956697-53-3) .

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Stereochemical Complexity Comparison: CAS 247225-27-0 Enables cis/trans Isomer Exploration Unlike Achiral Morpholine Analogs

The 2,6-dimethyl substitution on the morpholine ring of CAS 247225-27-0 generates two stereocenters, enabling the existence of cis and trans diastereomers. In contrast, the unsubstituted morpholine analog (CAS 51207-86-4) lacks chiral centers on the morpholine ring and exists as a single achiral species [1]. This stereochemical difference is functionally significant: the trans-2,6-dimethylmorpholine configuration is explicitly specified in pharmacologically active compounds such as BI-4834, where the trans-[(2R,6S)-2,6-dimethyl-4-morpholinyl]cyclohexyl moiety contributes to PLK1 selectivity (IC₅₀ = 7.6 nM) . Similarly, LDE225 incorporates the (2R,6S)-2,6-dimethylmorpholin-4-yl group, achieving Smoothened antagonism with IC₅₀ values of 1.3 nM (mouse) and 2.5 nM (human) .

Stereochemistry Chiral Synthesis Structure-Activity Relationship

Synthetic Intermediate Value: CAS 247225-27-0 Serves as Defined Precursor for STAT3-Targeting Heterocyclic Derivatives in Patent Literature

CAS 247225-27-0 is explicitly disclosed as an intermediate compound used in preparing heterocycle derivatives targeting STAT3 protein-related diseases [1]. The patent (IB2024062240 / WO2025120551) describes a method for preparing heterocycle derivatives using this compound as a key building block, with the specific objective of developing drugs for the prevention or treatment of diseases associated with STAT3 protein [2]. This defined synthetic role contrasts with the non-methylated analog (CAS 51207-86-4), which is described more broadly as being used in tyrosine kinase inhibitor preparation without specific pathway attribution . The 2,6-dimethyl substitution pattern in CAS 247225-27-0 contributes structural features relevant to the final heterocyclic architecture.

STAT3 Inhibition Heterocyclic Synthesis Oncology Process Chemistry

Commercial Availability and Purity Comparison: Multiple Suppliers Offer CAS 247225-27-0 at Defined Specifications

CAS 247225-27-0 is commercially available from multiple established suppliers with defined purity specifications: 95% minimum purity from BenchChem (Cat. No. B416055) and AKSci (Cat. No. 6171CC), and 97% purity from Leyan (Product No. 1287227) . In contrast, the non-methylated analog (CAS 51207-86-4) is available at 98% purity from select vendors but lacks the 2,6-dimethyl substitution pattern required for applications demanding steric constraint . The MDL number MFCD01055422 is assigned to CAS 247225-27-0, facilitating database cross-referencing and procurement tracking [1].

Chemical Procurement Building Blocks Supply Chain

Class-Level Pharmacological Relevance: 2,6-Dimethylmorpholine Scaffold Demonstrates Superior Target Selectivity Compared to Unsubstituted Morpholine in Kinase Inhibitors

The 2,6-dimethylmorpholine moiety confers demonstrable selectivity advantages in kinase-targeting compounds. BI-4834, containing a trans-2,6-dimethylmorpholine group, inhibits PLK1 with IC₅₀ = 7.6 nM while exhibiting 26-fold selectivity over PLK3 (IC₅₀ = 198.4 nM) . Similarly, LDE225 (sonidegib), which incorporates a (2R,6S)-2,6-dimethylmorpholin-4-yl moiety, achieves Smoothened antagonism with IC₅₀ values of 1.3 nM (mouse) and 2.5 nM (human) and demonstrates 69-102% oral bioavailability in preclinical species . A sulfonamide derivative containing 2,6-dimethylmorpholine (compound 10d) exhibits IC₅₀ = 0.97 μmol/L against A375, HepG2, and Ketr3 cell lines—5- to 20-fold more potent than sorafenib [1]. While direct quantitative data for CAS 247225-27-0 itself is not available in published literature, the 2,6-dimethylmorpholine pharmacophore it contains is established as a privileged scaffold in multiple clinical-stage and approved therapeutics.

Kinase Inhibition Selectivity Profiling PLK1 Smo

Procurement-Driven Application Scenarios for (4-Aminophenyl)(2,6-dimethylmorpholino)methanone (CAS 247225-27-0)


STAT3-Targeted Heterocyclic Drug Discovery Programs

CAS 247225-27-0 serves as a documented intermediate for preparing heterocyclic derivatives targeting STAT3 protein-related diseases, as disclosed in WO2025120551 [1]. Medicinal chemistry teams pursuing STAT3 inhibition in oncology can leverage this compound as a defined building block rather than developing synthetic routes de novo, potentially accelerating hit-to-lead timelines. The para-aminophenyl group provides a reactive handle for further derivatization, while the 2,6-dimethylmorpholine amide core introduces steric constraints relevant to target binding site interactions.

Kinase Inhibitor Scaffold Construction Requiring Defined Stereochemistry

The 2,6-dimethylmorpholine moiety in CAS 247225-27-0 introduces two stereocenters, enabling SAR exploration of cis versus trans diastereomers—a structural feature validated in clinical kinase inhibitors such as BI-4834 (PLK1 IC₅₀ = 7.6 nM with 26-fold selectivity over PLK3) and sonidegib (Smo IC₅₀ = 1.3-2.5 nM) . Programs targeting kinases where stereochemistry influences selectivity (e.g., PLK family, Smoothened) can utilize this building block to systematically explore stereochemical SAR.

Synthesis of Sterically-Constrained Amide-Containing Heterocycles

The 2,6-dimethyl substitution on the morpholine ring increases molecular weight by 28.05 g/mol (+13.6%) relative to the unsubstituted analog, introducing steric bulk that can modulate target binding kinetics and metabolic stability [2]. This compound is suitable for constructing morpholine-containing heterocycles where spatial constraint is desirable—applications include the preparation of fungicides and bactericides, for which the 2,6-dimethylmorpholine skeleton is documented as a key structural element [3].

Building Block Procurement for Multi-Step Parallel Synthesis Campaigns

With commercial availability at 95-97% purity from multiple independent suppliers including BenchChem, Leyan, and AKSci, CAS 247225-27-0 offers supply chain redundancy and defined quality specifications suitable for parallel synthesis campaigns . The assigned MDL number (MFCD01055422) facilitates database integration and inventory tracking. Procurement teams supporting medicinal chemistry groups can source this compound without custom synthesis lead times, reducing project initiation delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.